molecular formula C5H3ClO3 B105355 5-Chlorofuran-2-carboxylic acid CAS No. 618-30-4

5-Chlorofuran-2-carboxylic acid

Cat. No. B105355
CAS RN: 618-30-4
M. Wt: 146.53 g/mol
InChI Key: NNTBDUTXMIMRKK-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-carboxylic acid is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring. While the provided papers do not directly discuss 5-chlorofuran-2-carboxylic acid, they do provide information on closely related compounds that can offer insights into the properties and potential reactivity of 5-chlorofuran-2-carboxylic acid.

Synthesis Analysis

The synthesis of related benzofuran compounds involves several steps, including the formation of the benzofuran ring and subsequent functionalization. For instance, the synthesis of 5-(3-pyridylmethyl)benzofuran-2-carboxylic acids involves the use of microsomal enzyme from human platelets to assay the inhibition of TxA2 biosynthesis. The synthesis process is sensitive to substitutions on the benzofuran ring and the carboxylic acid group, which can affect the potency of the resulting compounds . Another related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, is synthesized through a one-pot reaction involving 4-chlorophenol and a subsequent desulfurization step . These methods could potentially be adapted for the synthesis of 5-chlorofuran-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for their biological activity. In the case of thromboxane A2 synthase inhibitors, the presence of a pyridylmethyl group on the benzofuran ring is significant for the inhibitory activity. Structural modifications can lead to large reductions in potency, especially when the pyridine ring is altered . For the β-amyloid aggregation inhibitor, the chloro and methoxyphenyl groups on the benzofuran ring are key functional groups that contribute to the compound's activity . These findings suggest that the molecular structure of 5-chlorofuran-2-carboxylic acid, particularly the position and nature of substituents, would be important for its chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents on the benzofuran core. For example, the synthesis of thromboxane A2 synthase inhibitors shows that modifications to the carboxylic acid group can cause modest reductions in potency, indicating that this group is involved in the compound's reactivity . Similarly, the synthesis of the β-amyloid aggregation inhibitor involves key reactions such as Pummerer reaction conditions and acylation, which are influenced by the substituents present on the benzofuran ring . These reactions could provide a framework for understanding the types of chemical reactions that 5-chlorofuran-2-carboxylic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-chlorofuran-2-carboxylic acid are not directly discussed in the provided papers, the properties of similar benzofuran derivatives can be inferred. The solubility, melting point, and stability of these compounds are likely to be affected by the presence of substituents such as the chloro group and the carboxylic acid moiety. The potency of the compounds as enzyme inhibitors or aggregation inhibitors also provides indirect information about their binding affinities and interactions with biological molecules . These properties are essential for the practical application of these compounds in medicinal chemistry and other fields.

Scientific Research Applications

Synthesis of Novel Compounds

5-Chlorofuran-2-carboxylic acid has been utilized in the synthesis of various novel compounds:

  • Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, using a substrate that involved ethyl 4-chloro-3-oxobutanoate, hinting at the potential versatility of chlorofuran derivatives in organic synthesis (Gao et al., 2011).

Biological Synthesis and Activity

5-Chlorofuran-2-carboxylic acid and its derivatives have been studied in the context of biological synthesis and activity:

  • Stapon et al. (2003) discussed carbapenem biosynthesis, involving carbapenem beta-lactam antibiotics, which are structurally similar to 5-chlorofuran-2-carboxylic acid (Stapon et al., 2003).
  • Sniady et al. (2008) explored the synthesis of 5-chlorofuropyrimidine nucleosides, potential antiviral agents, using 3-chlorofuran as a substrate (Sniady et al., 2008).

Materials Science and Chemistry

Research in materials science and chemistry has also incorporated 5-chlorofuran-2-carboxylic acid:

  • Mojumdar et al. (2009) detailed the synthesis of [1]benzofuro[3,2-c]pyridine, starting from 1-benzofuran-2-carbaldehyde, showcasing the utility of benzofuran derivatives in complex chemical syntheses (Mojumdar et al., 2009).
  • Dorff et al. (2011) synthesized [13C5] and [carbonyl-14C]-5-chlorofuran-2-carboxylic acid, emphasizing the importance of furans in the development of labeled compounds for research (Dorff et al., 2011).

Environmental and Green Chemistry

5-Chlorofuran-2-carboxylic acid derivatives are also relevant in environmental and green chemistry applications:

  • Dutta et al. (2015) discussed the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural, highlighting the potential of furan derivatives in sustainable chemistry (Dutta et al., 2015).

Safety And Hazards

5-Chlorofuran-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

5-chlorofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBDUTXMIMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284096
Record name 5-chlorofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorofuran-2-carboxylic acid

CAS RN

618-30-4
Record name 618-30-4
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Record name 5-chlorofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorofuran-2-carboxylic acid
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Record name 5-Chloro-2-furoic acid
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Synthesis routes and methods I

Procedure details

5-Chloro-2-furancarboxylic acid ethyl ester (8 g) (synthesized in accordance with the method described in Chem. Pharm. Bull., 40, 1966 (1992)) was dissolved in ethanol (50 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration and washed with diethyl etherhexane to give 5-chloro-2-furancarboxylic acid (5.3 g) as crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aqueous sodium hydroxide (80 mL of 10%) was added to a solution of silver nitrate (8.0 g, 47 mmol) in water (20 mL). This suspension was stirred and slowly treated with 30% aqueous ammonium hydroxide until it became clear. A solution of 5-chlorofuran-2-carboxaldehyde (3.0 g, 23 mmol) (Aldrich Chemical) in methanol (5 mL) was added, and the resulting mixture was stirred at ambient temperature for 30 min. The reaction mixture was filtered, and the filtrate was washed with ether (100 mL). The aqueous filtrate was then made acidic (˜pH 3) by the addition of cold 20% sulfuric acid. The resulting mixture was extracted with ethyl acetate (3×100 mL). The extracts were washed with saturated aqueous sodium chloride solution (100 mL), dried (anhydrous sodium sulfate) and concentrated under vacuum to give 3.2 g (95% yield) of white solid (mp 178-179° C.). This reaction was easily scalable and was run multiple times at >10 g scale.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PN Dorff, ME Powell, CS Elmore - Journal of Labelled …, 2011 - Wiley Online Library
The inventory of labeled compounds and methods for their preparation are constantly growing, but still more building blocks of biologically relevant compounds need to be developed. …
DJ Chadwick, J Chambers, GD Meakins… - Journal of the Chemical …, 1973 - pubs.rsc.org
Convenient routes from readily available starting materials to furan- and thiophen-2-carboxylic acids with substituents (mainly halogen atoms) at various positions are described. A …
Number of citations: 7 pubs.rsc.org
AA Stolyarchuk, AP Kobernik, NI Ivanova… - Pharmaceutical …, 1976 - Springer
Acylation of guanidine with carboxylic acid esters stops at the monoacylation stage, since the introduction of the first acyl radical into the guanidine molecule results in a considerable …
Number of citations: 3 link.springer.com
C Liu, Y Li, R Sheng, X Han, L Bao, C Wang… - Bioorganic …, 2021 - Elsevier
… Commercially available compounds 1 (5-chlorofuran-2-carboxylic acid, furan-2-carboxylic acid, 5-methylfuran-2-carboxylic acid, 5-nitrofuran-2-carboxylic acid, 5-bromofuran-2-…
Number of citations: 1 www.sciencedirect.com
ER Gould, EFB King, SK Menzies, AL Fraser… - Bioorganic & Medicinal …, 2017 - Elsevier
… The general procedure was followed using 5-chlorofuran-2-carboxylic acid (5.00 mg, 34.2 μmol). Purification by flash column chromatography (45% EtOAc/Hexane) provided amide 31 (…
Number of citations: 15 www.sciencedirect.com
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
W Jin, T Zhang, W Zhou, P He, Y Sun… - Journal of Medicinal …, 2022 - ACS Publications
Osteosarcoma is one of the most common malignant bone tumors. However, the treatment and clinical outcomes of osteosarcoma have hardly changed over the past three decades due …
Number of citations: 11 pubs.acs.org
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
… The commercially available carboxylic acids employed for the preparation of 29-33 were 5-chlorofuran-2-carboxylic acid, 5-chlorothiophene-2-carboxylic acid, 4,5-dichlorothiophene-2-…
Number of citations: 6 link.springer.com
W Sailer‐Kronlachner, C Rosenfeld… - Biobased Adhesives …, 2023 - Wiley Online Library
5‐Hydroxymethylfurfural (5‐HMF) is often referred to as a “sleeping giant”. The term highlights not only the great potential of 5‐HMF but also points to the many challenges still …
Number of citations: 2 onlinelibrary.wiley.com
AM Omar, MT Khayat, F Ahmed, YA Muhammad… - Frontiers in …, 2022 - frontiersin.org
… The compound was synthesized by reacting 5-chlorofuran-2-carboxylic acid with 3a according to the procedure for the synthesis of 4h. The reaction produced 0.375 g (75%). Melting …
Number of citations: 1 www.frontiersin.org

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